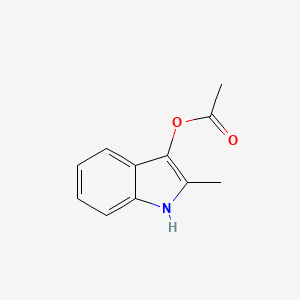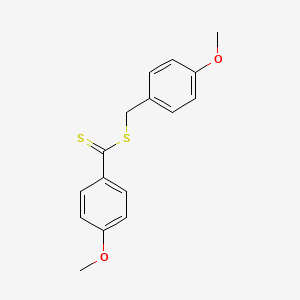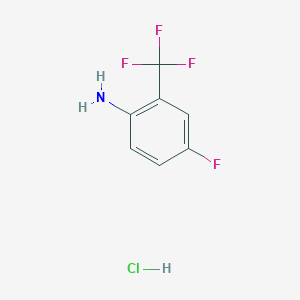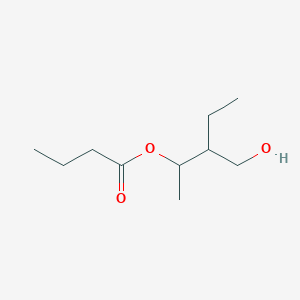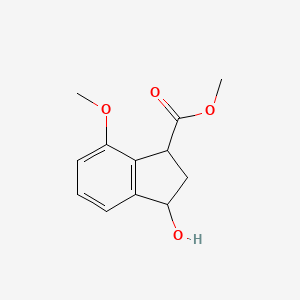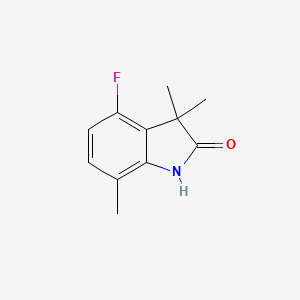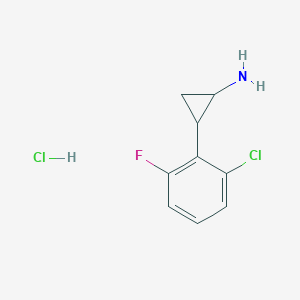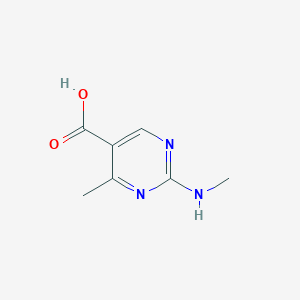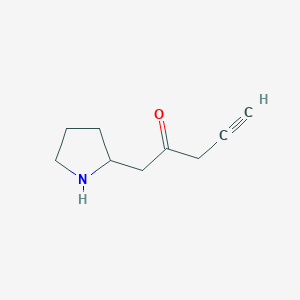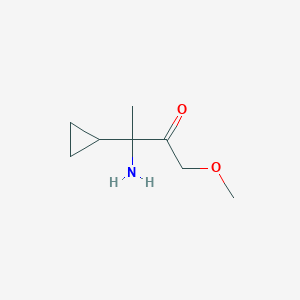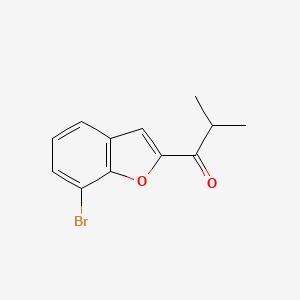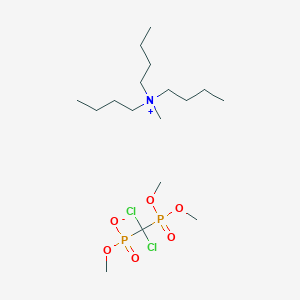![molecular formula C9H19ClSi B13157426 [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane: is an organosilicon compound with the molecular formula C9H19ClSi. This compound is characterized by the presence of a chloromethyl group and a trimethylsilane group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane typically involves the reaction of 2-methyl-3-buten-1-ol with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by distillation or recrystallization to obtain the desired purity. Industrial methods also focus on optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols and amines during multi-step synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
Material Science: Employed in the production of silicon-based materials with unique properties such as increased thermal stability and hydrophobicity.
Mécanisme D'action
The mechanism of action of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trimethylsilane group provides steric hindrance and can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.
Electrophilic Addition: The double bond in the butenyl chain can undergo electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
(Chloromethyl)trimethylsilane: Similar structure but lacks the butenyl chain.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains an ethoxymethyl group instead of a butenyl chain.
2-(Chloromethyl)allyl-trimethylsilane: Similar structure with an allyl group instead of a butenyl chain.
Uniqueness:
Structural Features: The presence of both a chloromethyl group and a butenyl chain makes [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H19ClSi |
|---|---|
Poids moléculaire |
190.78 g/mol |
Nom IUPAC |
[2-(chloromethyl)-2-methylbut-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6H,1,7-8H2,2-5H3 |
Clé InChI |
CSEDFXKRMGJCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](C)(C)C)(CCl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)
